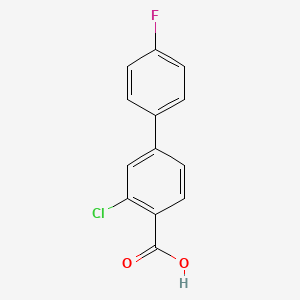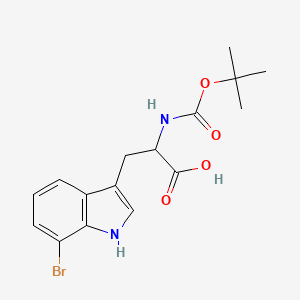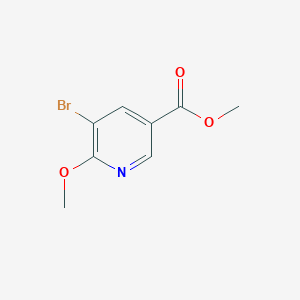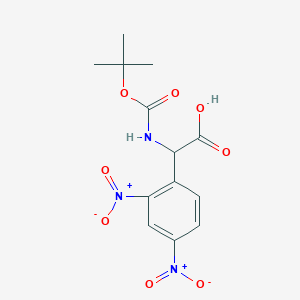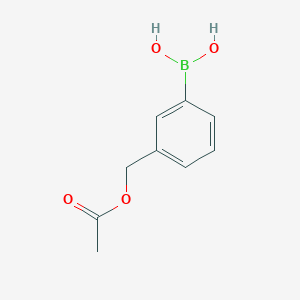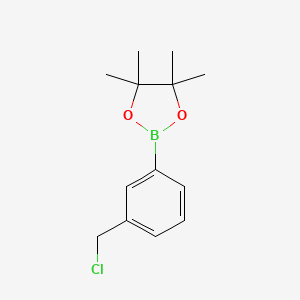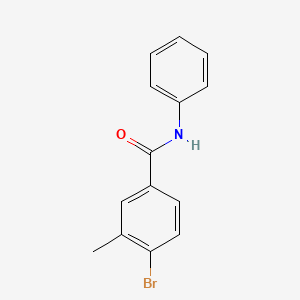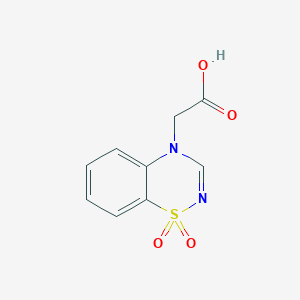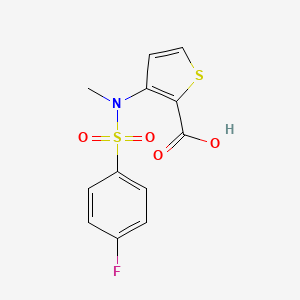
3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Aplicaciones Científicas De Investigación
Fluorinated Metal–Organic Frameworks (F-MOFs)
- Application Summary: This compound could potentially be used in the synthesis of fluorinated metal–organic frameworks (F-MOFs) . F-MOFs are a class of porous crystalline materials that have been studied for their potential applications in industry .
- Methods of Application: The compound could be used as a fluorinated linker in the synthesis of MOFs . The insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules .
- Results or Outcomes: The study shows that the compounds can find application in gas sorption and separation . In addition, hydrophobicity tends to increase compared to non-fluorinated analogues, resulting in an overall improvement in moisture stability .
Pollutants Removal
- Application Summary: Nanomaterials derived from Metal–Organic Frameworks (MOFs) have been studied for their applications in pollutants removal .
- Methods of Application: The compound could potentially be used as a component in the synthesis of these nanomaterials . These MOFs have adjustable channel structure, abundant unsaturated metal sites and modifiable ligands .
- Results or Outcomes: The structural characters of these nanomaterials have been demonstrated with typical reports for applications of pollutant removal, including heavy metals, antibiotics, dyes, and some emerging pollutants from aqueous solutions .
Single-Benzene-Based Fluorophores
- Application Summary: This compound could potentially be used in the synthesis of single-benzene-based fluorophores (SBBFs) . SBBFs, which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been highlighted over the last century throughout various basic research fields and industries .
- Methods of Application: The compound could be used as a component in the synthesis of these fluorophores . The physicochemical properties of SBBFs and representative examples of their applications provide useful context for the development of new SBBF derivatives in fluorophore-related materials science fields .
- Results or Outcomes: The study shows how the insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules and the compounds can find application in gas sorption and separation .
Fluorescent Nanomaterials
- Application Summary: With the rapid development of nanotechnology, new types of fluorescent nanomaterials (FNMs) have been springing up in the past two decades . The nanometer scale endows FNMs with unique optical properties which play a critical role in their applications in bioimaging and fluorescence-dependent detections .
- Methods of Application: The compound could potentially be used as a component in the synthesis of these nanomaterials . These FNMs have adjustable channel structure, abundant unsaturated metal sites and modifiable ligands .
- Results or Outcomes: The structural characters of these nanomaterials have been demonstrated with typical reports for applications of pollutant removal, including heavy metals, antibiotics, dyes, and some emerging pollutants from aqueous solutions .
Safety And Hazards
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)sulfonyl-methylamino]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO4S2/c1-14(10-6-7-19-11(10)12(15)16)20(17,18)9-4-2-8(13)3-5-9/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFWYLAAFKHQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1463506.png)
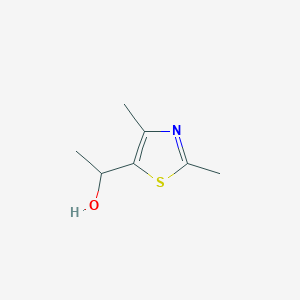
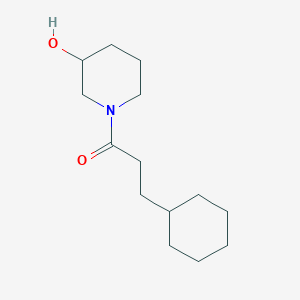
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1463511.png)
